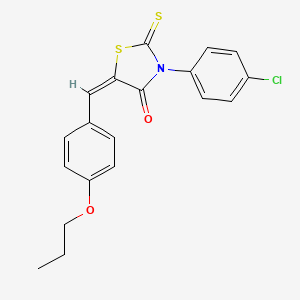
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), also known as M2TB, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. M2TB is a thienyl-based diketone that has been synthesized through a variety of methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a dopant in organic field-effect transistors, leading to improved performance. In optoelectronics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a sensitizer in dye-sensitized solar cells, leading to increased efficiency. In photovoltaics, dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been used as a building block in the synthesis of new materials for organic solar cells.
Wirkmechanismus
The mechanism of action of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) is not well understood, but it is believed to interact with the active sites of enzymes and proteins, leading to changes in their activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) has been shown to protect neurons from oxidative stress and to reduce inflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. The limitations of using dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate), including the development of new synthesis methods, the investigation of its potential applications in other fields, such as medicine and agriculture, and the study of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) and its potential as a therapeutic agent.
Synthesemethoden
Dimethyl 4,4'-(methylenedi-5,2-thienediyl)bis(4-oxobutanoate) can be synthesized through a variety of methods, including the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 5,5'-methylenebis(2-thiophenol) with ethyl acetoacetate in the presence of triethylamine. The product can be purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
methyl 4-[5-[[5-(4-methoxy-4-oxobutanoyl)thiophen-2-yl]methyl]thiophen-2-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S2/c1-24-18(22)9-5-14(20)16-7-3-12(26-16)11-13-4-8-17(27-13)15(21)6-10-19(23)25-2/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWHHNCONQTJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
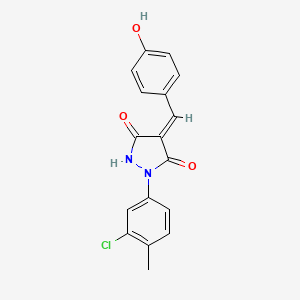
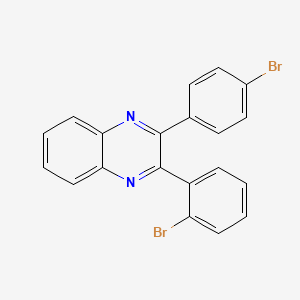
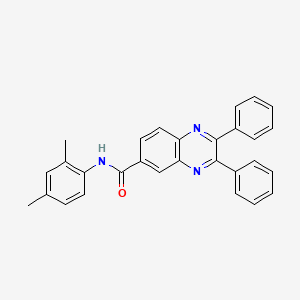

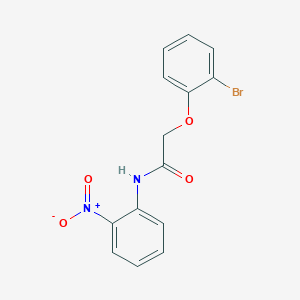

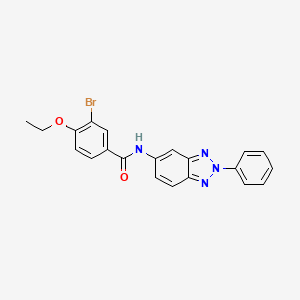
![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
![1-(2-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066304.png)
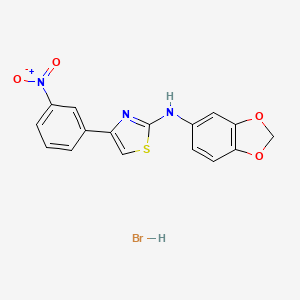
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
